

Application Notes and Protocols for JR14a in Mast Cell Degranulation Assays

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Compound of Interest

Compound Name: JR14a

Cat. No.: B10819433

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Introduction

JR14a is a potent and selective small molecule modulator of the human complement C3a receptor (C3aR).^{[1][2]} The complement component C3a is an anaphylatoxin that plays a significant role in inflammatory and immune responses, in part by activating mast cells.^{[3][4]} Mast cell activation, or degranulation, involves the release of pre-formed mediators, such as histamine and β -hexosaminidase, from intracellular granules. This process is a key event in allergic reactions and other inflammatory conditions.^[3]

Initially identified as a C3aR antagonist, **JR14a** has been shown to effectively inhibit C3a-induced degranulation in human mast cells.^{[1][2]} However, more recent studies suggest that **JR14a** can also act as a C3aR agonist, with its inhibitory effects on C3a-mediated responses potentially arising from receptor desensitization.^{[5][6][7]} This dual activity makes **JR14a** a valuable tool for dissecting the intricacies of C3aR signaling and its role in mast cell function.

These application notes provide a comprehensive guide for utilizing **JR14a** in mast cell degranulation assays, including detailed protocols, data interpretation, and a summary of its known effects.

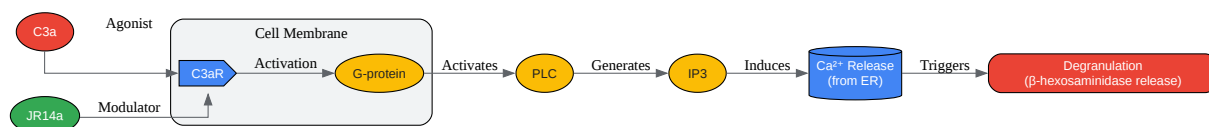
Quantitative Data Summary

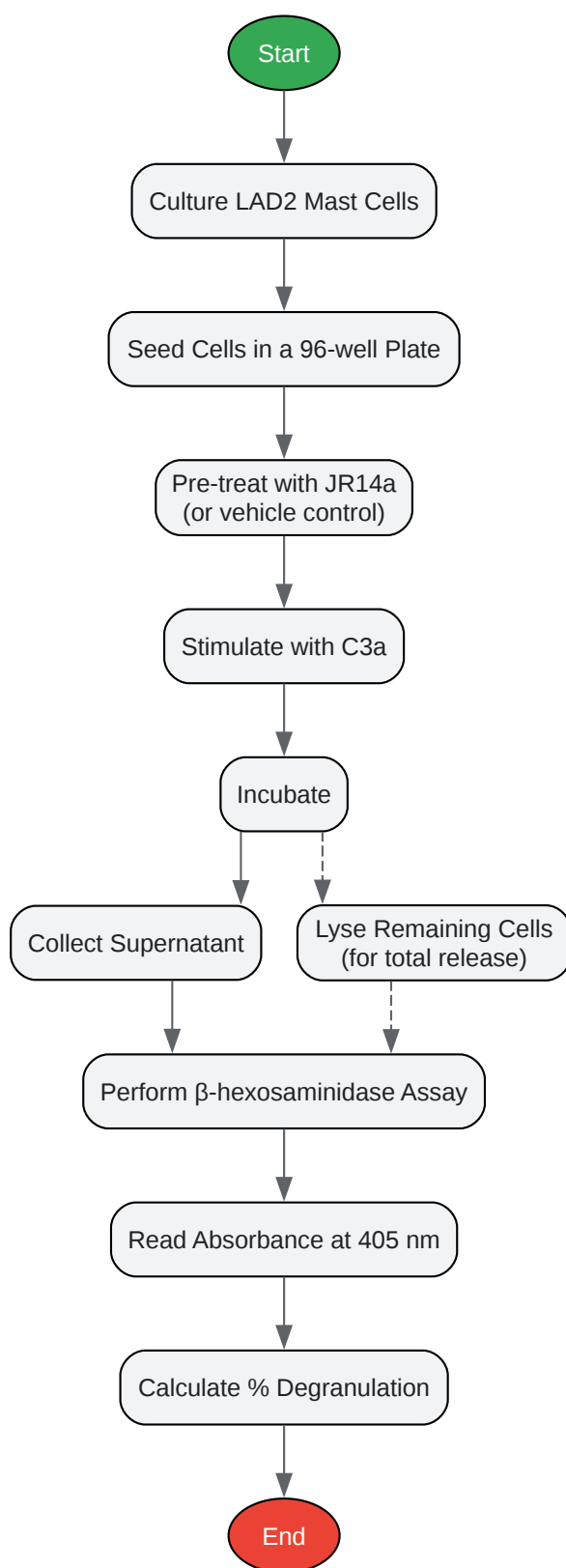
The following table summarizes the reported in vitro potency of **JR14a** in inhibiting C3a-induced mast cell degranulation.

Cell Line	Assay	Inducer	IC50	Reference
Human LAD2 Mast Cells	β -hexosaminidase secretion	C3a (100 nM)	8 nM	[2]
Human Monocyte-Derived Macrophages	Intracellular Ca ²⁺ release	C3a (100 nM)	10 nM	[2]

Signaling Pathway

The C3a receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like C3a, the receptor activates intracellular signaling cascades, leading to mast cell degranulation. This process typically involves an increase in intracellular calcium levels.





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